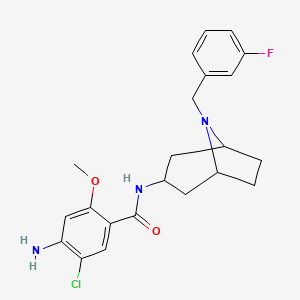

Benzamide, 4-amino-5-chloro-N-(8-((3-fluorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-

Description

The compound Benzamide, 4-amino-5-chloro-N-(8-((3-fluorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo- features a benzamide core with distinct substituents:

- 4-amino and 5-chloro groups on the aromatic ring.

- 2-methoxy substitution at the ortho position.

- An 8-azabicyclo[3.2.1]octane scaffold attached to the benzamide nitrogen, modified with a 3-fluorophenylmethyl group.

- The exo configuration specifies the spatial orientation of the substituents on the bicyclic system.

Key properties include lipophilicity (predicted XlogP = ~4) and hydrogen-bonding capacity (2 donors, 5 acceptors), which influence solubility and target interactions .

Properties

CAS No. |

83130-61-4 |

|---|---|

Molecular Formula |

C22H25ClFN3O2 |

Molecular Weight |

417.9 g/mol |

IUPAC Name |

4-amino-5-chloro-N-[8-[(3-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide |

InChI |

InChI=1S/C22H25ClFN3O2/c1-29-21-11-20(25)19(23)10-18(21)22(28)26-15-8-16-5-6-17(9-15)27(16)12-13-3-2-4-14(24)7-13/h2-4,7,10-11,15-17H,5-6,8-9,12,25H2,1H3,(H,26,28) |

InChI Key |

AVCIRSAYBVBOSV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC(=CC=C4)F)Cl)N |

Origin of Product |

United States |

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The compound Benzamide, 4-amino-5-chloro-N-(8-((3-fluorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo- (CAS No. 83130-61-4) is a complex structure that combines various pharmacophores, potentially leading to unique biological effects.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 417.91 g/mol. The structural complexity arises from the presence of a bicyclic system and multiple functional groups, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H25ClFN3O2 |

| Molecular Weight | 417.91 g/mol |

| CAS Number | 83130-61-4 |

| SMILES | C1=C(C(=CC(=C1N)Cl)... |

Biological Activity Overview

The biological activity of benzamide derivatives often relates to their ability to interact with specific receptors or enzymes in the body. The following sections summarize key findings related to the biological activity of the compound .

Antimicrobial Activity

Recent studies have indicated that benzamide derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to Benzamide, 4-amino-5-chloro-N-(8-((3-fluorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo- have shown effectiveness against various bacterial strains.

A study reported that certain benzamide derivatives demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential utility as antibacterial agents .

Analgesic and Anti-inflammatory Properties

Research into benzamide derivatives has also highlighted their potential as analgesics and anti-inflammatory agents. For example, some compounds have been shown to act as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with the central nervous system (CNS). Studies on similar benzamide structures have indicated efficacy as opioid receptor agonists, pointing towards possible applications in pain management .

Case Studies

- Study on Opioid Receptor Agonism : A parallel synthetic method explored various benzamide derivatives for their activity as mu and delta opioid agonists. The findings demonstrated that specific substitutions on the benzamide structure significantly enhanced receptor affinity and selectivity .

- Antimicrobial Efficacy : A series of benzamides were tested for their larvicidal activity against mosquito larvae, revealing that some compounds exhibited over 90% efficacy at low concentrations . This suggests potential applications in vector control strategies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications on the benzene ring or substitutions on the nitrogen atom can drastically affect potency and selectivity for biological targets.

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution | Increased antibacterial activity |

| Fluorine substitution | Enhanced CNS penetration |

| Methoxy group | Improved solubility |

Scientific Research Applications

Pharmacological Applications

- Anticancer Activity :

- Neuropharmacological Effects :

- Anti-inflammatory Properties :

Agrochemical Applications

- Pesticidal Activity :

- Herbicidal Activity :

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Bromo Analog (CAS: 76351-95-6)

- Structure : Replaces the 5-chloro group with 5-bromo .

- Properties :

- Implications : Bromine’s larger atomic radius may enhance van der Waals interactions but reduce metabolic stability compared to chlorine.

Azabicyclo Substituent Variations

Thienylmethyl Derivatives

- Examples: 3-Thienylmethyl: Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-(3-thienylmethyl)-8-azabicyclo[3.2.1]oct-3-yl)-, exo- 2-Thienylmethyl: Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-(2-thienylmethyl)-8-azabicyclo[3.2.1]oct-3-yl)-, exo-

Methylphenyl and Cyclohexylmethyl Derivatives

- 3-Methylphenyl : Increased steric bulk may hinder receptor access.

- Cyclohexylmethyl: Enhanced lipophilicity (XlogP > 4) due to the nonpolar cyclohexane ring .

Stereochemical and Salt Form Modifications

Stereoisomers in

- Compound: 4-amino-5-chloro-N-[(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2-[1-methylbut-2-ynyloxy]-benzamide.

- Isomers: (1S)-1-methylbut-2-ynyloxy: Preferred for stability and efficacy. (1R)-1-methylbut-2-ynyloxy: Potential differences in pharmacokinetics.

- Implications : Stereochemistry critically impacts target engagement and metabolic stability .

Monohydrochloride Salt ()

Structure-Activity Relationships (SAR) from

While focuses on PCAF HAT inhibitors, general SAR principles apply:

- Acyl Chain Length: Long 2-acylamino substituents (e.g., tetradecanoyl) enhance inhibitory activity (79% vs. 68% for AA).

- Scaffold Flexibility: The 2-aminobenzoic acid scaffold can replace salicylic acid, suggesting adaptability in benzamide-based drug design .

Comparative Data Table

Preparation Methods

Formation of the Azabicyclo[3.2.1]octane Core

The azabicyclo[3.2.1]octane structure is a key component in this compound and is synthesized using the following steps:

Functionalization of the Benzamide Moiety

The benzamide core is modified with various substituents to achieve the desired structure:

Substitution on the Benzene Ring:

- The benzene ring is functionalized with amino, chloro, and methoxy groups through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

- For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.

-

- The carboxylic acid derivative of the benzene ring reacts with amines to form the benzamide moiety.

- In this case, the amine group originates from the azabicyclo structure functionalized in step 1.

Coupling Reactions

The final step involves coupling the azabicyclo structure with the benzamide moiety:

-

- The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure high yield and purity.

- Purification involves column chromatography using silica gel and solvents like ethyl acetate/hexane mixtures.

Summary Table of Key Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of Azabicyclo Core | LiHMDS in THF at -70°C; triflate reagents | Triflate-functionalized azabicyclo core |

| Functionalization of Benzene | Chlorination (SOCl₂), methoxylation (MeOH, HCl) | Substituted benzene ring |

| Amidation | Amine from azabicyclo + carboxylic acid derivative | Formation of benzamide |

| Final Coupling | DCC/EDC, triethylamine in DCM | Fully assembled compound |

Analytical Confirmation

Each step requires analytical verification to confirm structural integrity:

- NMR Spectroscopy: To verify chemical shifts corresponding to functional groups.

- IR Spectroscopy: To confirm key bonds (e.g., C=O stretch for amides).

- Mass Spectrometry: To ensure molecular weight matches expectations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.